benzyl 2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate
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Overview
Description
Oleanonic acid benzyl ester is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid is widely found in various plants, including fruits and vegetables, and has been extensively studied for its diverse biological activities. The benzyl ester derivative is synthesized to enhance certain properties of oleanolic acid, such as its solubility, bioavailability, and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleanonic acid benzyl ester typically involves the esterification of oleanolic acid. One common method is the reaction of oleanolic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic attack by the benzyl alcohol to form the ester.
Industrial Production Methods
Industrial production of oleanonic acid benzyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oleanonic acid benzyl ester.
Chemical Reactions Analysis
Types of Reactions
Oleanonic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of oleanonic acid benzyl ester involves its interaction with specific molecular targets and pathways. It has been shown to modulate nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), which play crucial roles in metabolic regulation. Additionally, it can inhibit key enzymes involved in inflammatory and oxidative stress pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, widely studied for its biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with similar properties.
Ursolic Acid: Structurally similar to oleanolic acid and exhibits comparable bioactivities.
Uniqueness
Oleanonic acid benzyl ester is unique due to its enhanced solubility and bioavailability compared to its parent compound, oleanolic acid. The benzyl ester modification allows for better interaction with biological membranes and improved pharmacokinetic properties, making it a more effective therapeutic agent.
Properties
IUPAC Name |
benzyl 2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-29H,14-24H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQLOEPUQAGXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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